Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-
Overview
Description
Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- is an aromatic compound with the molecular formula C12H8Cl2O2S. It is characterized by the presence of a benzene ring substituted with a chlorine atom and a sulfonyl group attached to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- typically involves the sulfonylation of 1-chloro-2-nitrobenzene with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can yield corresponding sulfides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of sulfide derivatives.
Scientific Research Applications
Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-
- Benzene, 1-chloro-2-ethyl-
- Benzene, 1-chloro-4-(chloromethyl)-
Comparison: Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of both chlorine and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-chloro-2-(4-chlorophenyl)sulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDWSGYZBURDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344139 | |
Record name | 2,4'-Dichlorodiphenylsulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38980-51-7 | |
Record name | 2,4'-Dichlorodiphenylsulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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